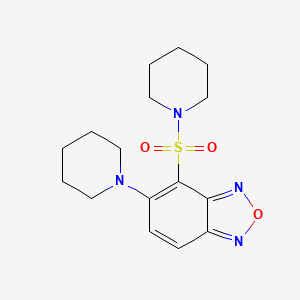![molecular formula C21H13BrCl2N2O2 B5131257 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BDBM-13868 and has a molecular formula of C21H14BrCl2N2O2.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that this compound may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models. This compound has also been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, this compound has been found to exhibit significant activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. Some of the potential areas of research include:
1. Further investigation of the mechanism of action of this compound to better understand how it works to inhibit cancer cell growth and induce apoptosis.
2. Exploration of the potential use of this compound as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
3. Investigation of the potential use of this compound in combination with other drugs to enhance its anti-cancer activity.
4. Development of new synthesis methods to improve the yield and purity of this compound.
5. Investigation of the potential use of this compound in animal models to further evaluate its safety and efficacy.
Conclusion:
In conclusion, 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a promising compound with potential applications in various fields of research. It has been found to exhibit significant activity against a wide range of cancer cell lines, reduce inflammation, and have a low toxicity profile. Further research is needed to better understand the mechanism of action of this compound and to explore its potential use in various applications.
Métodos De Síntesis
The synthesis of 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves the reaction of 2-bromo-5-chlorobenzamide with 5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenylamine in the presence of a base. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O2/c1-11-6-7-12(21-26-18-10-13(23)9-16(24)19(18)28-21)8-17(11)25-20(27)14-4-2-3-5-15(14)22/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIVPKDVQWQXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)

![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)
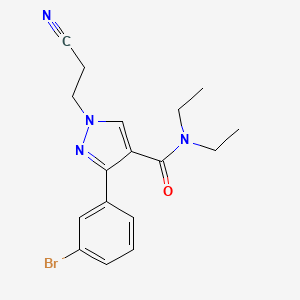
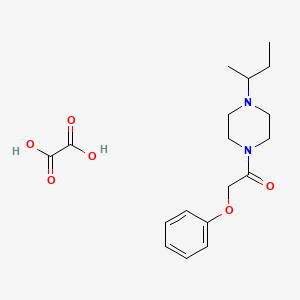
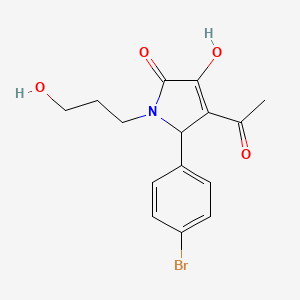
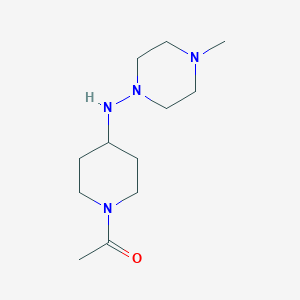
![2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)
